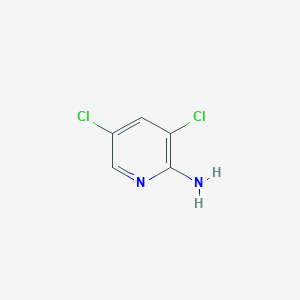

2-Amino-3,5-dichloropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWBGKZFOYMCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194976 | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-74-8 | |

| Record name | 2-Amino-3,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dichloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8)

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The information presented herein is intended to support research and development activities by offering detailed data on its physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a solid organic compound characterized by a pyridine (B92270) ring substituted with an amino group and two chlorine atoms.[1] Its properties make it a versatile building block in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 4214-74-8 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |

| Molecular Weight | 163.00 g/mol | [1][2] |

| Appearance | Light beige to grey crystalline powder or flakes; Off-white to pink to beige powder or crystals | [4][5] |

| Melting Point | 79-83 °C (lit.), 81-83 °C (lit.) | [3][4][5][6] |

| Solubility | Insoluble in water | [1][5] |

| Density (estimate) | 1.5462 g/cm³ | [6] |

| EINECS Number | 224-143-5 | [1][3] |

| BRN | 119376 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Details | Reference(s) |

| ¹H NMR | In CDCl₃, characteristic shifts are observed at approximately 7.94 ppm and 7.50 ppm. The amino group protons show a signal around 4.9 ppm. The coupling constant J(A,B) is approximately 2.2 Hz. | [7] |

| ¹³C NMR | Spectra have been recorded in CDCl₃/DMSO-D₆ using TMS as a standard. | [8] |

| Other Spectra | IR, Mass Spectrometry, and Raman spectra are also available for this compound.[7] | [7] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the chlorination of 2-amino-5-chloropyridine (B124133).[2][9]

Protocol: Synthesis from 2-Amino-5-chloropyridine

This procedure details a common laboratory-scale synthesis.[2][4][10]

Materials:

-

2-Amino-5-chloropyridine

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

10L three-necked round-bottomed flask (or appropriately scaled reactor)

-

Thermometer

-

Condenser with reflux setup

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In the reactor, prepare a solvent mixture of DMF and methanol with a volume ratio of 2.5:1 (e.g., 5500 mL).[2][4]

-

Addition of Reactants: Sequentially add 2-amino-5-chloropyridine (e.g., 2560.8 g) and N-chlorosuccinimide (e.g., 6118.4 g) to the solvent mixture while stirring.[2][4]

-

Reaction Conditions: Heat the mixture and maintain the temperature at 45 °C for approximately 2.5 hours, with continuous stirring.[2][4]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[2][4]

-

Work-up and Purification:

-

Drying and Yield: The final product should be dried. This process typically yields around 70.5% with a purity of approximately 98.2% as determined by GC analysis.[2][4]

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route

The Sandmeyer reaction presents an alternative pathway for synthesizing related dichloropyridines, which can start from an amino-dichloropyridine precursor like this compound.[10] This two-step process involves:

-

Diazotization: The amino group is converted to a diazonium salt using nitrous acid at low temperatures (0-5°C).[10]

-

Sandmeyer Reaction: The diazonium salt is then decomposed, catalyzed by copper(I) chloride, to replace the diazonium group.[10]

Applications in Research and Development

This compound is a valuable intermediate in several high-value chemical industries.[11]

-

Pharmaceutical Development: It serves as a crucial building block for synthesizing novel therapeutic agents.[1][11] The presence of reactive sites allows for its incorporation into complex molecules designed to target specific biological pathways, with potential applications in treating cancer, inflammatory diseases, and bacterial infections.[11][12][13] It has been shown to inhibit cancer cells by impeding DNA and protein synthesis.

-

Agrochemicals: This compound is an essential intermediate in the manufacturing of various agrochemicals, including herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields.[4][11][14]

-

Material Science: It is used in the synthesis of dyes, pigments, and specialty polymers and resins, leading to materials with enhanced chemical resistance and durability.[11]

-

Organic Synthesis: Its unique structure makes it a versatile reagent for creating a wide range of functionalized pyridine derivatives.[1]

Caption: Key application areas for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][15]

-

Irritation: Causes skin irritation and serious eye irritation.[1][15]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16][17]

-

Ventilation: Use only outdoors or in a well-ventilated area.[16][17] Facilities should be equipped with an eyewash station and a safety shower.[17]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] Wash hands and skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[17] Store locked up.[16]

First Aid:

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[16][17]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[16][17]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the latest SDS for complete safety and handling information.

References

- 1. CAS # 4214-74-8, this compound, 3,5-Dichloro-2-pyridinamine - chemBlink [ww.chemblink.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4214-74-8 this compound AKSci I180 [aksci.com]

- 4. This compound | 4214-74-8 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chembk.com [chembk.com]

- 7. This compound(4214-74-8) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN104016908A - Synthetic method of this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sincerechemical.com [sincerechemical.com]

- 15. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. 2-AMINO-3,5-DICHLOROPYRAZINE - Safety Data Sheet [chemicalbook.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-Amino-3,5-dichloropyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2-Amino-3,5-dichloropyridine, a key intermediate in organic synthesis, particularly within medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C5H4Cl2N2[1][2] |

| Molecular Weight | 163.00 g/mol [3] |

| IUPAC Name | 3,5-dichloropyridin-2-amine[2] |

| CAS Number | 4214-74-8[2][3] |

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition derived from the molecular formula.

Caption: Elemental breakdown of this compound.

References

2-Amino-3,5-dichloropyridine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3,5-dichloropyridine

This document provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated heterocyclic building block essential in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structure features a pyridine (B92270) ring substituted with an amino group at the 2-position and chlorine atoms at the 3 and 5 positions.

| Identifier | Value |

| IUPAC Name | 3,5-dichloropyridin-2-amine[2][3] |

| CAS Number | 4214-74-8[2][3][4] |

| Molecular Formula | C₅H₄Cl₂N₂[2][3][4] |

| Molecular Weight | 163.00 g/mol [4] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)N)Cl |

| InChI Key | OCWBGKZFOYMCCN-UHFFFAOYSA-N[2][3] |

Physical Properties

The physical characteristics of this compound are summarized below. It typically presents as a solid powder.

| Property | Value | Source |

| Appearance | White to cream, pale brown, or light beige powder or crystalline powder.[2][4][5] | Thermo Scientific, TCI |

| Melting Point | 78-83 °C[2][5], 79-83 °C[3], 81-83 °C (lit.)[6], 77-85 °C[1] | Various Suppliers |

| Boiling Point | 268.76°C (rough estimate)[6] | ChemicalBook |

| Solubility | Insoluble in water.[6] | ChemicalBook |

| pKa | 2.43 ± 0.10 (Predicted)[6] | ChemicalBook |

| Density | 1.5462 (rough estimate)[6] | ChemicalBook |

| Refractive Index | 1.6300 (estimate)[6] | ChemicalBook |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Technique | Data Summary |

| FTIR | The infrared spectrum conforms to the structure of this compound.[2][3] |

| ¹H NMR | In CDCl₃, characteristic shifts are observed at approximately 7.94 ppm and 7.50 ppm.[7] |

| ¹³C NMR | Spectral data is available and confirms the carbon framework of the molecule.[8] |

| Mass Spectrometry | The molecule exhibits a molecular ion peak corresponding to its molecular weight. |

Chemical Properties and Reactivity

This compound is a versatile intermediate. The amino group can undergo diazotization, a key step in the Sandmeyer reaction, to replace it with other functional groups. This reactivity makes it a valuable precursor for synthesizing more complex pyridine derivatives.[9] The compound is also noted for its use as an intermediate in the creation of herbicides and pesticides.[1]

A primary application involves its use as a starting material for further chemical transformations. One such significant reaction is the Sandmeyer reaction, which allows for the conversion of the amino group into other substituents.

Caption: Generalized workflow of the Sandmeyer reaction using this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS).[5][9][10]

Materials:

-

2-Amino-5-chloropyridine

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: A 2.5:1 solvent mixture of DMF and methanol (e.g., 5500 mL) is added to a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer.[5][10]

-

Addition of Reactants: 2-Amino-5-chloropyridine (e.g., 2560.8 g) and N-chlorosuccinimide (e.g., 6118.4 g) are sequentially added to the solvent mixture.[5][9][10]

-

Reaction: The mixture is stirred at 45°C for approximately 2.5 hours.[5][10]

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[5][10]

-

Work-up and Purification: Upon completion, the solvent is removed by distillation to yield the crude product.[5][10] The crude solid is then purified by recrystallization from ethanol to afford pure this compound.[5][9][10] This process typically results in a yield of around 70.5% with a purity of approximately 98.2% (by GC).[5][10]

Caption: Experimental workflow for the synthesis of this compound.

Applications and Relevance in Research

This compound is a key intermediate in several industrial and research fields. Its utility stems from its reactive nature, allowing for the synthesis of a wide range of more complex molecules.

-

Pharmaceuticals: It serves as a building block for developing various pharmaceutical compounds.[1] Research has shown that some derivatives possess potential to inhibit cancer cells by affecting DNA and protein synthesis.

-

Agrochemicals: The compound is a crucial intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and agricultural innovation.[1][5]

-

Materials Science: It is also utilized in the production of dyes, pigments, and specialty polymers.[1]

Caption: Logical relationship of this compound to its primary application fields.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed. The compound should be handled in a well-ventilated area or fume hood. For detailed safety information, consult the specific Safety Data Sheet (SDS) from the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 4214-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 4214-74-8 [chemicalbook.com]

- 6. This compound CAS#: 4214-74-8 [m.chemicalbook.com]

- 7. This compound(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

2-Amino-3,5-dichloropyridine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,5-dichloropyridine

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles key data, details relevant experimental protocols, and presents a logical workflow for its synthesis.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 78-83 °C | [1][2][3][4] |

| 78.0 to 82.0 °C | ||

| 81 °C | ||

| Appearance | White to cream or pale brown powder/crystalline powder.[1] | Multiple |

| Boiling Point | Data not available at standard pressure. |

Experimental Protocols

While specific protocols for the determination of the melting point were not detailed in the provided literature, a standard method would involve heating a small sample in a capillary tube using a calibrated melting point apparatus and observing the temperature range from the first appearance of liquid to the complete melting of the solid. The purity of the compound, often determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is critical for an accurate melting point measurement.[1][3][5]

A detailed experimental protocol for the synthesis of this compound is provided below, as this is a fundamental procedure for obtaining the compound for property analysis.

Synthesis of this compound from 2-Amino-5-chloropyridine (B124133)

This synthesis involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[3][5][6]

Materials:

-

2-amino-5-chloropyridine

-

N-chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: A solvent mixture of DMF and methanol, in a 2.5:1 volume ratio, is added to a 10-liter, three-necked round-bottomed flask equipped with a thermometer, condensation reflux device, and a magnetic stirrer.[3][5]

-

Addition of Reactants: 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are sequentially added to the solvent mixture.[3][5]

-

Reaction Conditions: The reaction mixture is stirred at a constant temperature of 45°C for 2.5 hours.[3][5]

-

Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[3][5]

-

Work-up and Purification: Upon completion, the solvent is removed by distillation to yield the crude product.[3][5] The crude product is then purified by recrystallization from ethanol to obtain pure this compound.[3][5][6] The final product is dried, resulting in a yield of approximately 70.5% with a purity of 98.20% as determined by GC.[3][5]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. B21984.22 [thermofisher.com]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 4214-74-8 [chemicalbook.com]

- 4. CN104016908A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

2-Amino-3,5-dichloropyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-dichloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and visual representations of the methodologies. While quantitative public data is limited, this guide equips researchers with the necessary information to assess solubility in their specific solvent systems.

Introduction

This compound (CAS No: 4214-74-8) is a crystalline solid with a melting point in the range of 81-83 °C.[1] Its molecular structure, featuring an amino group and two chlorine atoms on a pyridine (B92270) ring, dictates its polarity and, consequently, its solubility behavior. While it is reported to be insoluble in water, its solubility in organic solvents is critical for its application in organic synthesis.[1][2] This document aims to collate the available qualitative solubility information and provide a robust framework for its quantitative determination.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. However, based on its use in synthesis and recrystallization processes described in patents and chemical literature, a qualitative understanding of its solubility can be inferred. The compound demonstrates solubility in a variety of polar and non-polar organic solvents, which are essential for its role as a reactant and for its purification.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Qualitative Solubility | Rationale/Source |

| N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent in synthesis reactions.[2] |

| Methanol | Soluble | Used as a co-solvent in synthesis.[2] |

| Ethanol | Soluble | Employed as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature.[2] |

| Ethyl Acetate | Soluble | Utilized as a recrystallization solvent.[2] |

| Propyl Alcohol | Soluble | Mentioned as a reaction solvent.[2] |

| Dichloromethane | Soluble | A common solvent for organic compounds of similar polarity. |

| n-Hexane | Sparingly Soluble/Insoluble | Often used as an anti-solvent in recrystallization, suggesting low solubility. |

Note: This table is based on inferences from procedural descriptions in synthetic chemistry literature. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are standard methods in the field.

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution using a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial with the filtered solution. Evaporate the solvent from the vial in a fume hood, followed by drying in an oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty vial from the final weight of the vial with the dried residue. The solubility can then be expressed in various units such as g/100 mL, mg/mL, or mol/L.

Analytical Method using UV-Vis Spectroscopy or HPLC

This method is suitable for lower solubilities and when a rapid analysis is required.

Objective: To determine the concentration of a saturated solution of this compound using an analytical instrument.

Materials:

-

Same as for the isothermal shake-flask method.

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

-

Sample Analysis: Analyze the diluted sample solution using the same analytical method and conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing the final solubility measurement.

Conclusion

References

Spectroscopic Profile of 2-Amino-3,5-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichloropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the amino group.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-6 | ~7.94 | Doublet | ~2.2 | Aromatic Proton |

| H-4 | ~7.50 | Doublet | ~2.2 | Aromatic Proton |

| NH₂ | ~4.90 | Broad Singlet | - | Amino Protons |

Table 1: ¹H NMR data for this compound.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of five carbon atoms in different chemical environments, five distinct signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| ~153.2 | C2 (Carbon bearing the amino group) |

| ~144.1 | C6 |

| ~136.9 | C4 |

| ~122.5 | C5 (Carbon bearing a chloro group) |

| ~110.8 | C3 (Carbon bearing a chloro group) |

Table 2: Predicted ¹³C NMR data for this compound. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amino group, aromatic ring, and carbon-chlorine bonds. A study has reported the experimental and theoretical vibrational frequencies for this compound.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3450 - 3300 | N-H Stretching (asymmetric and symmetric) | Strong |

| ~3100 - 3000 | Aromatic C-H Stretching | Medium |

| ~1620 | N-H Bending (Scissoring) | Strong |

| ~1580, 1470 | C=C Aromatic Ring Stretching | Medium to Strong |

| ~850 - 750 | C-Cl Stretching | Strong |

| ~880 - 820 | C-H Out-of-plane Bending | Strong |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in confirming its identity. The molecular weight of this compound is approximately 163.01 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed. The relative intensities of these isotopic peaks are a key feature for identifying compounds containing chlorine.

| m/z | Relative Intensity (%) | Assignment |

| 162 | ~65 | [M]⁺ (with ²³⁵Cl) |

| 164 | ~42 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 166 | ~7 | [M+4]⁺ (with two ³⁷Cl) |

| 127 | [M-Cl]⁺ | |

| 99 | [M-Cl-HCN]⁺ |

Table 4: Predicted major mass spectral peaks for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound is prepared by dissolving approximately 10-50 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[1] The spectrum is then acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the solid sample is introduced into the instrument, often via a direct insertion probe. The sample is vaporized, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.

References

1H NMR Spectroscopic Analysis of 2-Amino-3,5-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-dichloropyridine. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a comprehensive experimental protocol for data acquisition. Visual aids are included to illustrate the molecular structure and proton coupling relationships, offering a valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3). The spectral data reveals three distinct signals corresponding to the two aromatic protons and the amino group protons. The quantitative data, including chemical shifts (δ) in parts per million (ppm), integration values, signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) in ppm | Integration | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 7.938 | 1H | Doublet (d) | 2.2 |

| H-4 | 7.501 | 1H | Doublet (d) | 2.2 |

| -NH2 | 4.900 | 2H | Broad Singlet (br s) | - |

Note: The data presented is compiled from publicly available spectral databases.[1]

Proton Coupling Pathway

The observed coupling constant of 2.2 Hz corresponds to a four-bond coupling (⁴J) between the protons at the 4th and 6th positions of the pyridine (B92270) ring. This type of long-range coupling, often referred to as meta-coupling in aromatic systems, is a characteristic feature of the substitution pattern in this molecule.

Caption: Molecular structure and meta-coupling in this compound.

Experimental Protocol

The following section outlines a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl3) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial. Gentle vortexing can be applied to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 1H NMR experiment on a 300 MHz or 400 MHz spectrometer:

-

Spectrometer Frequency: 300 MHz or 400 MHz

-

Nucleus: 1H

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest is recommended.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. More scans may be required for very dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range for most organic molecules.

-

Receiver Gain (RG): The receiver gain should be optimized to maximize the signal without causing receiver overload. This is often done automatically by the spectrometer software.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl3 to 7.26 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the exact chemical shifts of all peaks in the spectrum.

-

Coupling Constant Measurement: Measure the separation between the split peaks of the doublets to determine the J-coupling constant.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 2-amino-3,5-dichloropyridine. This molecule is a key structural motif in various pharmacologically active compounds, making a thorough understanding of its spectroscopic properties essential for researchers in drug discovery and development. This document presents experimentally determined chemical shift data, detailed experimental protocols for data acquisition, and a structural assignment of the carbon signals.

Core Data Presentation

The ¹³C NMR spectrum of this compound exhibits five distinct signals, corresponding to the five carbon atoms in the pyridine (B92270) ring. The chemical shifts are influenced by the electronic effects of the amino and chloro substituents. The experimentally observed chemical shift values are summarized in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | 154.5 |

| C3 | 117.9 |

| C4 | 139.3 |

| C5 | 125.1 |

| C6 | 145.8 |

Note: The assignments are based on empirical data and comparison with structurally similar compounds. The solvent used for this measurement was CDCl₃.

Signal Assignment and Interpretation

The assignment of the carbon signals is based on the known effects of substituents on the chemical shifts of the pyridine ring.

-

C2: This carbon is directly bonded to the electron-donating amino group and the electronegative ring nitrogen, resulting in a significant downfield shift to 154.5 ppm.

-

C3: The position ortho to the amino group and meta to the nitrogen and a chlorine atom experiences a combination of electronic effects, leading to its resonance at 117.9 ppm.

-

C4: This carbon is para to the amino group and meta to the two chlorine atoms, resulting in a downfield shift to 139.3 ppm.

-

C5: Being ortho to one chlorine and meta to the amino group and the other chlorine, this carbon resonates at 125.1 ppm.

-

C6: Situated between the ring nitrogen and a chlorine atom, this carbon is shifted downfield to 145.8 ppm.

The logical relationship between the carbon atoms and their assigned chemical shifts is illustrated in the following diagram:

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard practices for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters

The following parameters are representative for a 400 MHz NMR spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard proton-decoupled single pulse (e.g., zgpg30) |

| Acquisition Time | 1.0 - 2.0 seconds |

| Relaxation Delay (D1) | 2.0 seconds |

| Pulse Angle | 30 degrees |

| Number of Scans | 1024 (can be adjusted based on sample concentration) |

| Spectral Width | 200-250 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the individual peaks are determined.

The workflow for obtaining and processing the ¹³C NMR data can be visualized as follows:

In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-3,5-dichloropyridine, a key chemical intermediate in various pharmaceutical and agrochemical syntheses. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and comparison with structurally similar compounds, such as 2-Amino-5-chloropyridine and 3,5-dichloropyridine.

The molecular formula for this compound is C₅H₄Cl₂N₂. Its nominal molecular weight is 162 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show a molecular ion cluster with peaks at m/z 162 (M⁺), 164 (M+2)⁺, and 166 (M+4)⁺, with relative intensities of approximately 9:6:1.

Upon electron ionization, the molecular ion will undergo a series of fragmentation reactions, primarily driven by the loss of stable neutral molecules and radicals. The primary predicted fragmentation pathways are detailed below.

Table 1: Predicted Mass Spectrum Data for this compound

| m/z | Predicted Fragment Ion | Predicted Relative Intensity (%) |

| 166 | [C₅H₄³⁵Cl³⁷ClN₂]⁺ | 10 |

| 164 | [C₅H₄³⁵Cl³⁷ClN₂]⁺ | 65 |

| 162 | [C₅H₄³⁵Cl₂N₂]⁺ | 100 (Base Peak) |

| 127 | [C₅H₄³⁵ClN₂]⁺ | 40 |

| 99 | [C₄H₂³⁵ClN]⁺ | 30 |

| 92 | [C₅H₄N₂]⁺ | 20 |

| 64 | [C₄H₂N]⁺ | 15 |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to proceed through several key steps, initiated by the loss of a chlorine atom or hydrogen cyanide.

Caption: Predicted EI fragmentation pathway of this compound.

A primary fragmentation event involves the loss of a chlorine radical (Cl•) from the molecular ion to form the fragment ion at m/z 127. Subsequent loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for pyridine-containing compounds, would lead to the ion at m/z 99. A further loss of a chlorine radical would result in the fragment at m/z 64.

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Extraction (from a solid matrix):

-

Accurately weigh approximately 1 gram of the homogenized solid sample into a centrifuge tube.

-

Add 10 mL of methanol or acetonitrile.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

-

Table 2: GC-MS Instrumentation and Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 100 °C, hold for 2 min Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will be used to identify the retention time of this compound. A mass spectrum will be generated for the corresponding peak and compared against the predicted fragmentation pattern and isotopic distribution to confirm the identity of the compound. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the molecular ion (or a characteristic fragment ion) against the concentration of the prepared standards.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and confirmation of this compound in a sample.

Caption: Logical workflow for the GC-MS analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the successful mass spectrometric analysis of this compound, enabling researchers and professionals to confidently identify and quantify this compound in their work.

In-depth Technical Guide: Infrared Spectroscopy of 2-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Amino-3,5-dichloropyridine. It is intended to be a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound, particularly within the pharmaceutical and chemical research sectors. This document outlines the expected vibrational modes, provides generalized experimental protocols for sample analysis, and presents logical workflows for spectroscopic investigation.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to this compound, a substituted pyridine (B92270) derivative of interest in medicinal chemistry, IR spectroscopy allows for the characterization of its key structural features. The presence of an amino group, a pyridine ring, and carbon-chlorine bonds gives rise to a unique and identifiable infrared spectrum.

A comprehensive study involving Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by Density Functional Theory (DFT) calculations, has been conducted to analyze the vibrational spectra of this compound.[1] This research provides the foundation for the vibrational assignments discussed in this guide.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard sampling techniques. The choice of method depends on the sample amount, desired spectral quality, and the specific instrumentation available.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality infrared spectra of solid samples.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.

-

Pellet Formation: The ground mixture is then transferred to a pellet press. A pressure of 8-10 tons is applied for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the desired range, typically 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Nujol Mull Method

An alternative method for solid sample analysis, particularly for compounds that may react with KBr or are difficult to grind.

Methodology:

-

Sample Preparation: A small amount of the solid sample (2-5 mg) is placed on a salt plate (e.g., KBr or NaCl). A drop or two of Nujol (mineral oil) is added.

-

Mulling: The mixture is ground between two salt plates to create a uniform paste or mull. The mull should be free of air bubbles and have a consistent thickness.

-

Spectral Acquisition: The salt plates with the mull are mounted in the spectrometer's sample holder. The spectrum is recorded. It is important to note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum and may obscure sample bands in those regions.

Vibrational Assignment of this compound

The interpretation of the infrared spectrum of this compound involves the assignment of observed absorption bands to specific molecular vibrations. While the full experimental data from the primary literature could not be accessed for this guide, a qualitative description of the expected vibrational modes based on the known functional groups is provided below. For precise peak positions and their detailed potential energy distribution, readers are encouraged to consult the primary research article, "Spectroscopic (FT-IR, FT-Raman, UV-Visible), Quantum Mechanical Based Computational Studies and Molecular Docking Analysis of this compound".[1]

Expected Vibrational Modes:

-

N-H Vibrations (Amino Group):

-

Stretching: Aromatic primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

Scissoring (Bending): An in-plane bending vibration (scissoring) is expected to appear in the 1650-1590 cm⁻¹ region.

-

Wagging and Twisting: Out-of-plane bending vibrations (wagging and twisting) of the NH₂ group are also expected at lower frequencies.

-

-

Pyridine Ring Vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

Ring Breathing and Deformations: In-plane and out-of-plane ring deformation modes will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

-

-

C-Cl Vibrations:

-

Stretching: The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. The presence of two chlorine atoms may lead to multiple bands.

-

Bending: C-Cl bending vibrations occur at lower wavenumbers, often below 400 cm⁻¹.

-

Data Presentation

A comprehensive table of experimental FT-IR and FT-Raman frequencies, along with their detailed vibrational assignments based on Potential Energy Distribution (PED) analysis, is a cornerstone of the full spectroscopic characterization of this compound. As the full text of the primary research containing this data was not accessible, a placeholder table structure is provided below to illustrate how such data should be presented.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data Unavailable | Data Unavailable | Data Unavailable |

| Data Unavailable | Data Unavailable | Data Unavailable |

| Data Unavailable | Data Unavailable | Data Unavailable |

| ... | ... | ... |

For detailed quantitative data, please refer to "Spectroscopic (FT-IR, FT-Raman, UV-Visible), Quantum Mechanical Based Computational Studies and Molecular Docking Analysis of this compound".[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the infrared spectroscopic analysis of this compound.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Key functional groups of this compound for IR identification.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-3,5-dichloropyridinium Chloride Monohydrate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of a molecule is paramount. This guide provides an in-depth analysis of the crystal structure of 2-Amino-3,5-dichloropyridinium chloride monohydrate, the hydrochloride salt of the synthetically versatile 2-Amino-3,5-dichloropyridine. While the crystal structure of the neutral parent compound is not publicly available, this guide details the crystallographic parameters, molecular geometry, and intermolecular interactions of its stable salt, offering crucial insights into its solid-state behavior.

Crystallographic and Structural Data at a Glance

The crystal structure of 2-Amino-3,5-dichloropyridinium chloride monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic and structural parameters is presented in the tables below, providing a quantitative overview of the molecule's architecture.

Table 1: Crystal Data and Structure Refinement for 2-Amino-3,5-dichloropyridinium Chloride Monohydrate [1]

| Parameter | Value |

| Empirical Formula | C₅H₅Cl₂N₂⁺ · Cl⁻ · H₂O |

| Formula Weight | 217.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.531(2) |

| b (Å) | 12.898(3) |

| c (Å) | 6.845(1) |

| α (°) | 90 |

| β (°) | 104.18(3) |

| γ (°) | 90 |

| Volume (ų) | 986.9(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.464 |

| Absorption Coefficient (mm⁻¹) | 0.997 |

| F(000) | 440 |

Table 2: Selected Bond Lengths (Å) for 2-Amino-3,5-dichloropyridinium Chloride Monohydrate [1]

| Bond | Length (Å) |

| Cl(1)-C(3) | 1.732(2) |

| Cl(2)-C(5) | 1.721(2) |

| N(1)-C(2) | 1.348(3) |

| N(1)-C(6) | 1.339(3) |

| N(2)-C(2) | 1.328(2) |

| C(2)-C(3) | 1.411(3) |

| C(3)-C(4) | 1.370(3) |

| C(4)-C(5) | 1.371(3) |

| C(5)-C(6) | 1.378(3) |

Table 3: Selected Bond Angles (°) for 2-Amino-3,5-dichloropyridinium Chloride Monohydrate [1]

| Angle | Degree (°) |

| C(6)-N(1)-C(2) | 122.9(2) |

| N(1)-C(2)-N(2) | 117.8(2) |

| N(1)-C(2)-C(3) | 118.0(2) |

| N(2)-C(2)-C(3) | 124.2(2) |

| C(4)-C(3)-C(2) | 121.2(2) |

| C(4)-C(3)-Cl(1) | 119.2(2) |

| C(2)-C(3)-Cl(1) | 119.6(2) |

| C(3)-C(4)-C(5) | 119.2(2) |

| C(4)-C(5)-C(6) | 120.2(2) |

| C(4)-C(5)-Cl(2) | 119.5(2) |

| C(6)-C(5)-Cl(2) | 120.3(2) |

| C(5)-C(6)-N(1) | 118.4(2) |

Experimental Protocols: From Synthesis to Crystal

A detailed understanding of the experimental procedures is crucial for reproducibility and further investigation. The following sections outline the methodologies for the synthesis of the parent compound and the subsequent crystallization of its hydrochloride salt.

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 2-Amino-5-chloropyridine (B124133).[2]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

A general procedure involves dissolving 2-amino-5-chloropyridine and N-chlorosuccinimide in a solvent mixture of DMF and methanol.[2] The reaction mixture is then stirred at 45 °C for approximately 2.5 hours, with the reaction progress monitored by techniques such as TLC and GC.[2] Following the completion of the reaction, the solvent is removed, and the crude product is purified by recrystallization from ethanol (B145695) to yield the final product.[2]

Crystallization of 2-Amino-3,5-dichloropyridinium Chloride Monohydrate

Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized this compound in 1.0 M hydrochloric acid and allowing for the slow evaporation of the solution.[1]

Workflow for Crystallization

Caption: Crystallization process for the hydrochloride salt.

Molecular and Crystal Packing Visualization

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 2-Amino-3,5-dichloropyridinium chloride monohydrate, hydrogen bonding plays a crucial role in the formation of the three-dimensional supramolecular assembly.

The pyridinium (B92312) proton forms a hydrogen bond with the chloride ion (Cl⁻).[1] Additionally, the amino protons are involved in hydrogen bonding interactions with both the chloride ion and the water molecule.[1] The water molecule, in turn, forms hydrogen bonds with the amino group and the chloride ions, acting as a bridge to link different components of the crystal lattice.[1]

Diagram of Key Intermolecular Interactions

Caption: Primary hydrogen bonding interactions in the crystal.

This network of hydrogen bonds results in the formation of pleated sheets that run roughly parallel to the b-axis.[1] Unlike some related structures, such as 2-amino-5-chloropyridine, the title compound does not crystallize as dimers.[1] The pyridinium rings form a staggered stack parallel to the c-axis.[1]

References

2-Amino-3,5-dichloropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichloropyridine is a halogenated pyridine (B92270) derivative that has historically been recognized as a significant synthetic intermediate. Initially identified as a challenging byproduct in the synthesis of monosubstituted aminopyridines, its controlled synthesis and subsequent utilization have become pertinent in various chemical fields. This document provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates key synthetic pathways using schematic diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (CAS No: 4214-74-8) is a crystalline solid that serves as a valuable building block in organic synthesis. Its utility is primarily recognized in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both amino and chloro functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications. Historically, the compound was often an undesired byproduct in the chlorination of 2-aminopyridine (B139424), and much of the early literature focused on methods to minimize its formation in favor of the desired mono-chlorinated products.[2]

Discovery and History

The definitive first synthesis of this compound is not well-documented in a singular "discovery" paper. Instead, its emergence in the chemical literature is linked to the broader history of aminopyridine chlorination. Early 20th-century research into the halogenation of 2-aminopyridine often resulted in mixtures of mono- and di-chlorinated products.

A significant point in its history is highlighted by a 1975 patent that focused on a process for preparing 2-amino-5-chloropyridine (B124133) with minimal formation of the this compound byproduct.[2] This indicates that by this time, the compound was well-known, and its co-production was a recognized challenge in the synthesis of 2-amino-5-chloropyridine. The patent describes that the chlorination of 2-aminopyridine in weakly acidic media leads to comparable rates of mono- and di-chlorination, resulting in substantial amounts of this compound.[2] This historical context underscores the compound's initial status as a synthetic hurdle before its potential as a distinct chemical intermediate was fully realized.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4214-74-8 | |

| Molecular Formula | C₅H₄Cl₂N₂ | |

| Molecular Weight | 163.01 g/mol | |

| Melting Point | 81-83 °C | [3] |

| Appearance | Light beige to grey crystalline powder or flakes | [3] |

| Solubility | Soluble in organic solvents such as DMF and methanol (B129727). | [4] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct chlorination of 2-amino-5-chloropyridine.

Chlorination of 2-Amino-5-chloropyridine with N-Chlorosuccinimide (NCS)

This method provides a reliable and high-yielding route to this compound.

The following protocol is adapted from a documented industrial synthesis.[4]

Materials:

-

2-Amino-5-chloropyridine (2560.8 g)

-

N-Chlorosuccinimide (6118.4 g)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

10L three-necked round-bottomed flask

-

Thermometer

-

Condenser

-

Magnetic stirrer

Procedure:

-

A solvent mixture of DMF and methanol (volume ratio 2.5:1, total volume 5500 mL) is added to the 10L three-necked round-bottomed flask.

-

The flask is equipped with a thermometer, condenser, and magnetic stirrer.

-

2-Amino-5-chloropyridine (2560.8 g) and N-chlorosuccinimide (6118.4 g) are added sequentially to the solvent mixture with stirring.

-

The reaction mixture is heated to and maintained at 45 °C for 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Once the reaction is complete, the solvent is removed by distillation under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford pure this compound.

-

The purified product is dried.

Yield and Purity:

Spectroscopic Data

| Spectroscopy Type | Data |

| ¹H NMR | A ¹H NMR spectrum is available, showing characteristic peaks for the aromatic protons. |

| ¹³C NMR | A ¹³C NMR spectrum is available, providing information on the carbon framework of the molecule. |

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows for a range of chemical transformations.

Biological Activity and Mechanism of Action

While this compound itself is not a frontline therapeutic agent, some sources indicate that it has been shown to inhibit cancer cells by inhibiting DNA and protein synthesis. This suggests a potential for its derivatives to have anticancer properties. The general mechanism of action for such compounds often involves interference with critical cellular processes required for proliferation.

It is important to note that this represents a generalized mechanism, and the specific molecular targets of this compound or its derivatives require further investigation to be fully elucidated.

Conclusion

This compound has evolved from being a problematic byproduct to a useful building block in organic synthesis. Its history is intertwined with the development of chlorination methods for aminopyridines. The synthetic route via chlorination of 2-amino-5-chloropyridine with NCS is a well-established and efficient method for its preparation. While its own biological activity is not extensively characterized, its role as a precursor for more complex and potentially bioactive molecules underscores its importance in medicinal chemistry and drug development. Further research into the specific biological targets of its derivatives could open new avenues for therapeutic innovation.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical reactivity of the exocyclic amino group in 2-amino-3,5-dichloropyridine. This compound is a valuable building block in medicinal chemistry and materials science, and understanding the reactivity of its amino functionality is crucial for its effective utilization in the synthesis of novel molecules. This document details the electronic and steric influences on the amino group's nucleophilicity and outlines its behavior in key chemical transformations including acylation, alkylation, sulfonation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and visualizations of reaction pathways and mechanisms are provided to serve as a practical resource for laboratory work.

Introduction

This compound is a substituted pyridine (B92270) featuring a nucleophilic amino group and two electron-withdrawing chlorine atoms. The interplay of the electron-donating amino group and the inductive and resonance effects of the chloro-substituents, along with the inherent electron-deficient nature of the pyridine ring, results in a nuanced reactivity profile for the amino group. This guide will dissect these factors to provide a predictive understanding of the molecule's chemical behavior.

Physicochemical and Spectroscopic Properties

A foundational understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | |

| Molecular Weight | 163.01 g/mol | [1] |

| Melting Point | 81-83 °C | [2] |

| pKa (Predicted) | 2.43 ± 0.10 | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.94 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 4.90 (s, 2H) | |

| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 153.8, 144.9, 140.2, 122.1, 116.4 | [3] |

Factors Influencing the Reactivity of the Amino Group

The reactivity of the amino group in this compound is primarily governed by a combination of electronic and steric effects.

4.1 Electronic Effects:

-

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance (+M effect), which increases the electron density on the pyridine ring and enhances the nucleophilicity of the exocyclic nitrogen.

-

Chlorine Atoms (-Cl): The two chlorine atoms are electron-withdrawing through the inductive effect (-I effect), which decreases the electron density of the pyridine ring and subsequently reduces the basicity and nucleophilicity of the amino group compared to 2-aminopyridine.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, further contributing to the overall reduced basicity of the exocyclic amino group.

4.2 Steric Effects:

The chlorine atom at the 3-position provides significant steric hindrance around the amino group, which can influence the approach of bulky electrophiles and reagents. This steric crowding can affect reaction rates and, in some cases, the regioselectivity of reactions.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations.

N-Acylation

N-acylation of the amino group is a common reaction to form amides, which can serve as protecting groups or as intermediates for further functionalization. The reaction typically proceeds via nucleophilic attack of the amino group on an acylating agent.

Reaction Scheme: this compound + Acylating Agent → N-(3,5-dichloropyridin-2-yl)amide

Quantitative Data for Analogous Systems:

| Amine | Acylating Agent | Conditions | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride (B1165640) | 45 °C, 2.5 h | 96.3 | [4] |

| 2-Aminopyridines | Endic Anhydride | N/A | High | [3] |

Experimental Protocol: N-Acetylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., anhydrous pyridine, dichloromethane, or neat acetic anhydride).

-

Addition of Reagent: Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to quench any unreacted acetic anhydride. If an amide precipitate forms, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Alkylation

N-alkylation of the amino group can be challenging due to the potential for over-alkylation to form tertiary amines. However, under controlled conditions, mono-alkylation can be achieved.

Reaction Scheme: this compound + Alkylating Agent → N-Alkyl-2-amino-3,5-dichloropyridine

Quantitative Data for Analogous Systems:

| Amine | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 2-Aminopyridines | Carboxylic Acid/NaBH₄ | - | THF | Good | [5] |

| 2-Chloro-4-aminopyridine | Alkyl Halide | K₂CO₃ or NaH | DMF | Variable | [6] |

Experimental Protocol: N-Monoalkylation via Reductive Amination [5]

-

Reaction Setup: In a round-bottom flask, prepare a stirring mixture of this compound (1.0 eq.) and a carboxylic acid (2.0 eq.) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Addition of Reducing Agent: Add sodium borohydride (B1222165) (3.3 eq.) portion-wise to the mixture over 30 minutes.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, add water to quench the reaction and adjust the pH to ~10 with a base (e.g., sodium carbonate). Extract the mixture with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

N-Sulfonylation